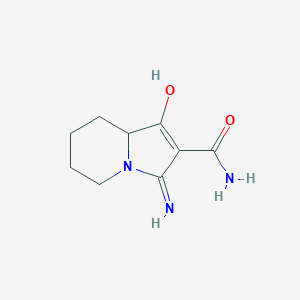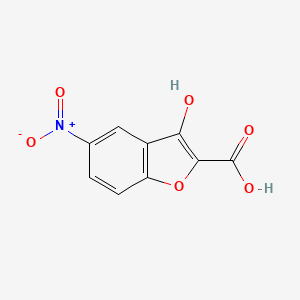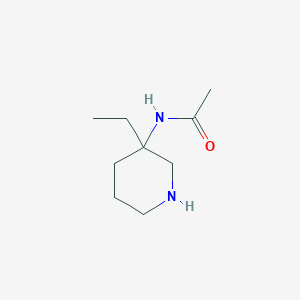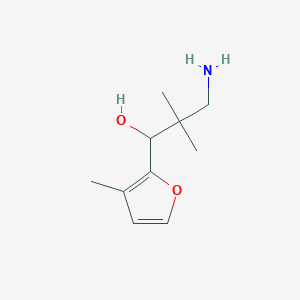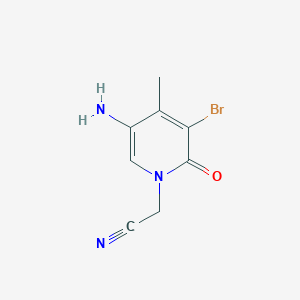
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and methyl groups, along with an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step often involves the addition of an acetonitrile group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromo or amino groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 2-(5-Amino-3-chloro-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
- 2-(5-Amino-3-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
Uniqueness
The uniqueness of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the bromo group, in particular, can affect its interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(5-amino-3-bromo-4-methyl-2-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H8BrN3O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,3,11H2,1H3 |
InChI Key |
NZDWGMZSZDOBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


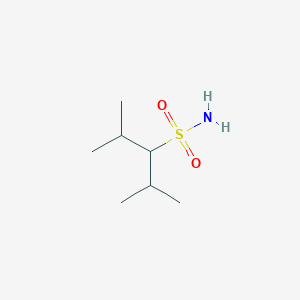

![1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane](/img/structure/B13156279.png)

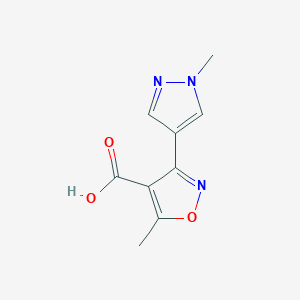

![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
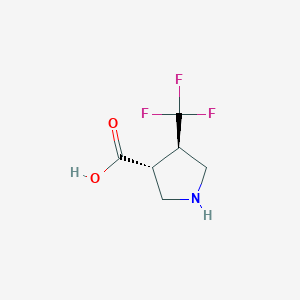
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)
